molecular formula C23H17ClN4S B15190113 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole CAS No. 93073-33-7

6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Cat. No.: B15190113
CAS No.: 93073-33-7
M. Wt: 416.9 g/mol
InChI Key: JYZOTZNTPZOKJM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a synthetic organic compound belonging to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazide with 2,2-diphenylethyl isothiocyanate, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazolothiadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, it is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory, analgesic, and antipyretic agent.

Industry

In the industrial sector, it is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
  • 6-(4-Methylphenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
  • 6-(4-Fluorophenyl)-3-(2,2-diphenylethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the 2,2-diphenylethyl group contributes to its steric bulk and interaction with biological targets.

Properties

CAS No.

93073-33-7

Molecular Formula

C23H17ClN4S

Molecular Weight

416.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(2,2-diphenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H17ClN4S/c24-19-13-11-18(12-14-19)22-27-28-21(25-26-23(28)29-22)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2

InChI Key

JYZOTZNTPZOKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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